molecular formula C9H13ClN2 B13708199 3-(Azetidin-3-yl)-2-methyl-pyridine diHCl

3-(Azetidin-3-yl)-2-methyl-pyridine diHCl

Cat. No.: B13708199
M. Wt: 184.66 g/mol
InChI Key: QXRVVPAQZJNSKE-UHFFFAOYSA-N
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Description

3-(Azetidin-3-yl)-2-methyl-pyridine dihydrochloride is a heterocyclic compound that contains both azetidine and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azetidin-3-yl)-2-methyl-pyridine dihydrochloride typically involves the formation of the azetidine ring followed by its functionalization. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to further reactions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound often focus on optimizing yield and purity while minimizing costs and environmental impact. Green synthesis approaches, such as using microchannel reactors for oxidation reactions, have been explored to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

3-(Azetidin-3-yl)-2-methyl-pyridine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups on the azetidine ring.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom of the azetidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine for catalysis, DBU for base-catalyzed reactions, and various boronic acids for Suzuki–Miyaura cross-coupling reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, aza-Michael addition reactions yield functionalized 3-substituted azetidines .

Scientific Research Applications

3-(Azetidin-3-yl)-2-methyl-pyridine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Azetidin-3-yl)-2-methyl-pyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or antiproliferative activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Azetidin-3-yl)-2-methyl-pyridine dihydrochloride is unique due to the presence of both azetidine and pyridine rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H13ClN2

Molecular Weight

184.66 g/mol

IUPAC Name

3-(azetidin-3-yl)-2-methylpyridine;hydrochloride

InChI

InChI=1S/C9H12N2.ClH/c1-7-9(3-2-4-11-7)8-5-10-6-8;/h2-4,8,10H,5-6H2,1H3;1H

InChI Key

QXRVVPAQZJNSKE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)C2CNC2.Cl

Origin of Product

United States

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